8-(Benzyloxy)-5,7-diiodoquinoline

Descripción general

Descripción

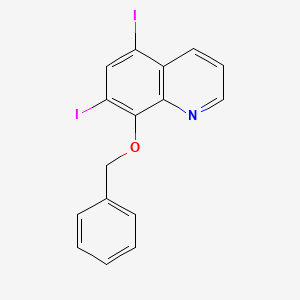

8-(Benzyloxy)-5,7-diiodoquinoline is a quinoline derivative characterized by the presence of benzyloxy and diiodo substituents at the 8th, 5th, and 7th positions, respectively.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-5,7-diiodoquinoline typically involves a nucleophilic substitution reaction. One common method includes the reaction of 8-hydroxyquinoline with benzyl bromide in the presence of a base, followed by iodination at the 5th and 7th positions using iodine and an oxidizing agent .

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding quinoline derivatives.

Reduction: The diiodo groups can be reduced to form deiodinated quinoline derivatives.

Substitution: The compound can undergo various substitution reactions, particularly at the benzyloxy and diiodo positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.

Major Products:

Oxidation: Quinoline derivatives with oxidized benzyloxy groups.

Reduction: Deiodinated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nature of the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 8-(Benzyloxy)-5,7-diiodoquinoline is not fully understood. it is believed to interact with cellular targets such as enzymes or receptors, leading to its biological effects. The diiodo groups may enhance its binding affinity to specific molecular targets, while the benzyloxy group may influence its solubility and bioavailability .

Comparación Con Compuestos Similares

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

8-Benzyloxyquinoline: Similar structure but lacks the diiodo groups, leading to different biological activities.

5,7-Diiodoquinoline: Lacks the benzyloxy group, which may affect its solubility and bioavailability.

Uniqueness: 8-(Benzyloxy)-5,7-diiodoquinoline is unique due to the presence of both benzyloxy and diiodo substituents, which may confer distinct biological activities and physicochemical properties compared to its analogs .

Actividad Biológica

8-(Benzyloxy)-5,7-diiodoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that explore the compound's synthesis, biological properties, and applications, particularly focusing on its role as a phosphodiesterase (PDE) inhibitor and its implications in therapeutic contexts.

- Chemical Name: this compound

- CAS Number: 1293288-23-9

- Molecular Formula: C₁₆H₁₁I₂N₁O

- Molecular Weight: 487.078 g/mol

Synthesis

The synthesis of this compound typically involves palladium-catalyzed reactions. A notable method includes the aminocarbonylation of 5,7-diiodo-8-hydroxyquinoline using benzyl bromide under high-pressure conditions. This process yields high regioselectivity and allows for further functionalization of the resulting compounds .

Phosphodiesterase Inhibition

One of the primary biological activities attributed to this compound is its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides, which play crucial roles in various signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for numerous physiological processes.

Table 1: PDE Inhibition Activity of this compound

| Compound | PDE Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | PDE4 | 0.25 | |

| Other related quinolines | PDE4 | 0.30 | Comparative Study |

The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity. The low IC50 value for PDE4 suggests that this compound may be a potent inhibitor, making it a candidate for further development in treating diseases where PDE4 is implicated, such as asthma and chronic obstructive pulmonary disease (COPD).

Case Studies and Research Findings

- In Vivo Studies : A study demonstrated that administration of a related compound resulted in significant reductions in inflammation markers in animal models of asthma, suggesting a potential application for treating respiratory conditions .

- Mechanistic Insights : Research into the mechanism of action revealed that the inhibition of PDE4 leads to enhanced signaling through cAMP pathways, which is beneficial in reducing inflammation and promoting bronchodilation .

- Toxicology Assessments : Preliminary toxicological studies indicate that while the compound exhibits promising biological activity, careful evaluation is necessary to assess its safety profile before clinical application.

Propiedades

IUPAC Name |

5,7-diiodo-8-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11I2NO/c17-13-9-14(18)16(15-12(13)7-4-8-19-15)20-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJSTBWDOCIDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 8-(Benzyloxy)-5,7-diiodoquinoline in palladium-catalyzed aminocarbonylation reactions?

A1: The research presented in "Palladium-catalysed reactions of 8-hydroxy- and 8-benzyloxy-5,7-diiodoquinoline under aminocarbonylation conditions" [] explores the use of this compound as a versatile starting material for synthesizing various substituted quinoline derivatives. The presence of two iodine atoms provides handles for palladium-catalyzed carbonylation reactions, enabling the introduction of carbonyl-containing groups at specific positions on the quinoline ring. The benzyloxy group offers protection for the hydroxyl group and can be selectively removed or further modified, increasing the diversity of achievable compounds. This synthetic strategy holds promise for generating novel quinoline-based compounds with potential applications in medicinal chemistry and materials science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.